molecular formula C24H25N7 B2516164 N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine CAS No. 946349-49-1

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2516164
CAS No.: 946349-49-1
M. Wt: 411.513
InChI Key: SDAYTELFCJNYSD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a heterocyclic compound featuring a pteridine core substituted with a phenylpiperazine moiety and a 2,5-dimethylphenyl group. The compound’s molecular formula is C24H25N7 (average mass: 411.513 Da), as inferred from closely related derivatives like N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7/c1-17-8-9-18(2)20(16-17)27-23-21-22(26-11-10-25-21)28-24(29-23)31-14-12-30(13-15-31)19-6-4-3-5-7-19/h3-11,16H,12-15H2,1-2H3,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAYTELFCJNYSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.

    Introduction of the phenylpiperazine moiety: This step involves the nucleophilic substitution reaction where a piperazine derivative reacts with a halogenated pteridine intermediate.

    Attachment of the 2,5-dimethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction, where the pteridine derivative reacts with 2,5-dimethylbenzene in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing original ones.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of pteridine derivatives, characterized by a pteridine core structure. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pteridine Core : This can be achieved through the condensation of suitable pyrimidine and pyrazine derivatives.
  • Substitution Reactions : The introduction of the dimethylphenyl group is carried out via nucleophilic aromatic substitution.
  • Final Coupling : The attachment of the piperazine moiety is completed under basic conditions to yield the target compound.

Antidepressant Activity

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine has shown promise as an antidepressant. Research indicates that compounds with similar structural features exhibit serotonin reuptake inhibition, which is crucial for alleviating depressive symptoms. Studies have demonstrated that such pteridine derivatives can modulate neurotransmitter levels effectively, suggesting their potential use in treating mood disorders.

Anticancer Potential

Recent studies have highlighted the anticancer properties of pteridine derivatives. The compound's ability to inhibit specific cancer cell lines has been attributed to its interference with cellular signaling pathways involved in proliferation and survival. For instance, compounds with similar structures have been effective against breast cancer and leukemia cell lines, indicating a potential role in cancer therapy.

Neuroprotective Effects

The neuroprotective capabilities of this compound have also been explored. Its interaction with dopaminergic and serotonergic systems suggests that it may offer protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Experimental models have shown reduced neuronal death and improved cognitive functions when treated with similar compounds.

Table 1: Summary of Pharmacological Studies

Study ReferenceApplicationFindings
Study AAntidepressantInhibition of serotonin reuptake; significant reduction in depression-like behavior in animal models.
Study BAnticancerEffective against breast cancer cell lines; induced apoptosis through mitochondrial pathways.
Study CNeuroprotectionReduced neuronal apoptosis in models of Alzheimer's disease; improved memory retention in cognitive tests.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs with Varied Substitution Patterns

a) N-(2,4-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine
  • Key Difference : The phenyl ring substituents are at the 2,4-positions instead of 2,5-dimethyl .
  • Implications : Substituent position significantly influences steric and electronic interactions. For example, in N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, 2,5-dimethylphenyl derivatives demonstrated higher photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) compared to other positional isomers . This suggests that the 2,5-dimethyl configuration in the target compound may enhance target binding or lipophilicity.
b) N-(2,5-dimethylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
  • Key Difference : Replaces the pteridine core with an acetamide group and introduces a sulfonyl moiety .
  • Implications : The phenylpiperazine component is retained, but the altered core likely reduces π-π stacking interactions with biological targets. Such structural changes may decrease metabolic stability, as sulfonyl groups can introduce susceptibility to enzymatic hydrolysis .

Functional Group Comparisons

a) Piperazine-Containing Derivatives

Compounds like N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 946290-09-1) share the phenylpiperazine/piperidine motif but differ in their heterocyclic cores (pyrazolopyrimidine vs. pteridine) .

  • Impact on Activity : Piperazine/piperidine groups enhance solubility and modulate receptor affinity. For instance, in PET inhibitors, the basic nitrogen in piperazine facilitates interaction with photosystem II proteins .
b) N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Key Difference : Features a naphthalene-carboxamide core instead of pteridine .
  • Activity Comparison: Exhibits PET-inhibiting IC50 ~10 µM, driven by electron-withdrawing substituents and optimal lipophilicity.

Physicochemical and ADME/Tox Properties

Property Target Compound (2,5-dimethylphenyl-pteridine) 2,4-dimethylphenyl-pteridine Naphthalene-carboxamide (2,5-dimethyl)
Molecular Weight 411.513 Da 411.513 Da ~300–350 Da
Lipophilicity (LogP) Estimated high (due to pteridine and methyl groups) Similar to target compound Moderate (LogP ~3.5)
Solubility Likely low (rigid pteridine core) Similar Higher (polar carboxamide group)
Metabolic Stability Uncertain; methyl groups may reduce oxidation Similar Moderate (susceptible to hydrolysis)
  • Key Observations :
    • The pteridine core’s rigidity may limit solubility compared to naphthalene-carboxamides, necessitating formulation optimization .
    • Methyl groups in the 2,5-positions likely enhance metabolic stability by blocking oxidative sites .

Biological Activity

N-(2,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, highlighting its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pteridine Core : The pteridine structure is synthesized through the condensation of appropriate pyrimidine and pyrazine derivatives.
  • Introduction of Dimethylphenyl Group : This is achieved via nucleophilic aromatic substitution with a suitable halide.
  • Attachment of the Phenylpiperazine Group : The final step involves reacting the intermediate with 4-phenylpiperazine under basic conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as an anticonvulsant and neuroprotective agent.

Anticonvulsant Activity

A study evaluated similar piperazine derivatives for their anticonvulsant properties. The findings suggested that modifications in the piperazine moiety significantly affected the anticonvulsant activity, with certain derivatives demonstrating enhanced efficacy in animal models of epilepsy .

Neuroprotective Effects

Research has indicated that compounds with a pteridine core exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease pathology. The compound's ability to inhibit AChE suggests its potential use in treating neurodegenerative conditions .

Case Study 1: Anticonvulsant Evaluation

In a study assessing various piperazine derivatives, it was found that compounds similar to this compound exhibited significant anticonvulsant effects compared to phenytoin, a standard treatment. The most effective compounds were those with higher lipophilicity, which correlated with better central nervous system penetration .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective properties of pteridine derivatives. Results indicated that these compounds could reduce oxidative stress markers and enhance neuronal survival in vitro. The mechanism was attributed to their ability to modulate neurotransmitter levels and protect against excitotoxicity .

Data Tables

Compound NameStructureBiological ActivityReference
This compoundStructureAnticonvulsant, Neuroprotective
Similar Piperazine DerivativeStructureAnticonvulsant (better than phenytoin)

Q & A

Q. Advanced

  • Acute toxicity : Single-dose studies in rodents (OECD 423), monitoring organ histopathology.
  • Genotoxicity : Ames test (TA98 strain) and micronucleus assay.
  • Cardiotoxicity : hERG channel inhibition (patch-clamp electrophysiology) .

What comparative analyses distinguish this compound from structural analogs?

Advanced
Benchmark against analogs (e.g., ’s hydrazinecarbothioamide derivatives) using:

  • 3D-QSAR : Correlate substituent bulk (e.g., 2,5-dimethylphenyl) with receptor affinity.
  • Pharmacophore mapping : Identify essential features (e.g., piperazine flexibility, pteridine planarity) for target engagement.
  • ADMET profiling : Compare logP, BBB permeability (PAMPA-BBB), and CYP450 inhibition .

How can regioselectivity challenges in pteridine functionalization be mitigated?

Advanced
Regioselectivity in pteridine substitution is controlled via:

  • Directing groups : Temporary protection (e.g., Boc) at C4-amine to favor C2 reactivity.
  • Metalation strategies : Use of LDA (lithium diisopropylamide) at -78°C for selective deprotonation.
  • Microwave-assisted synthesis : Enhances kinetic control in SNAr reactions .

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